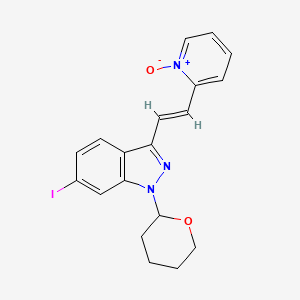
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide is an intermediate compound in the synthesis of Axitinib N-Oxide, a metabolite of Axitinib. Axitinib is a tyrosine kinase inhibitor used in cancer therapy, particularly for the treatment of advanced renal cell carcinoma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves multiple steps, starting from the precursor compoundsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the N-oxide functionality.
Substitution: The phenyl and indazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield higher oxidation state compounds, while substitution reactions can introduce different functional groups onto the phenyl or indazole rings.
Aplicaciones Científicas De Investigación
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves its role as an intermediate in the synthesis of Axitinib N-Oxide. Axitinib N-Oxide, in turn, functions as a tyrosine kinase inhibitor by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide include other intermediates and metabolites of Axitinib, such as:
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Axitinib N-Oxide. Its distinct chemical properties and reactivity make it valuable in the development of new therapeutic agents and chemical research.
Propiedades
Fórmula molecular |
C19H18IN3O2 |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
6-iodo-1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazole |
InChI |
InChI=1S/C19H18IN3O2/c20-14-7-9-16-17(10-8-15-5-1-3-11-22(15)24)21-23(18(16)13-14)19-6-2-4-12-25-19/h1,3,5,7-11,13,19H,2,4,6,12H2/b10-8+ |
Clave InChI |
CEFYDFCCTOFCNE-CSKARUKUSA-N |
SMILES isomérico |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)/C=C/C4=CC=CC=[N+]4[O-] |
SMILES canónico |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)C=CC4=CC=CC=[N+]4[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
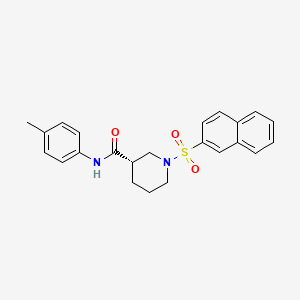
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
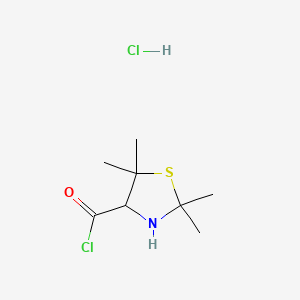
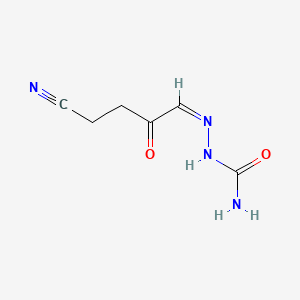
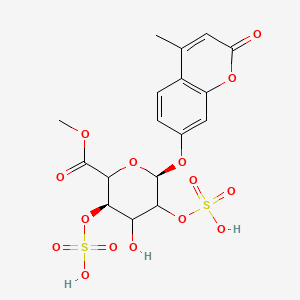
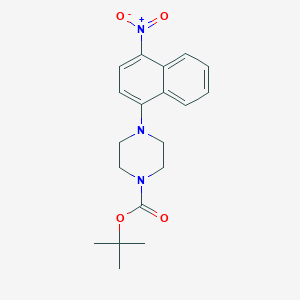
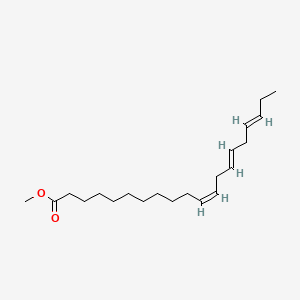
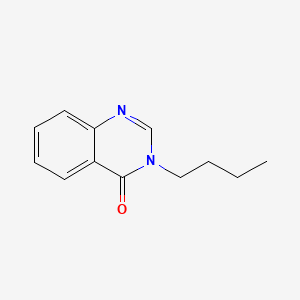

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
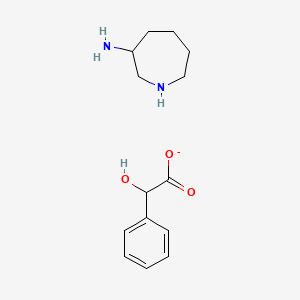
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
